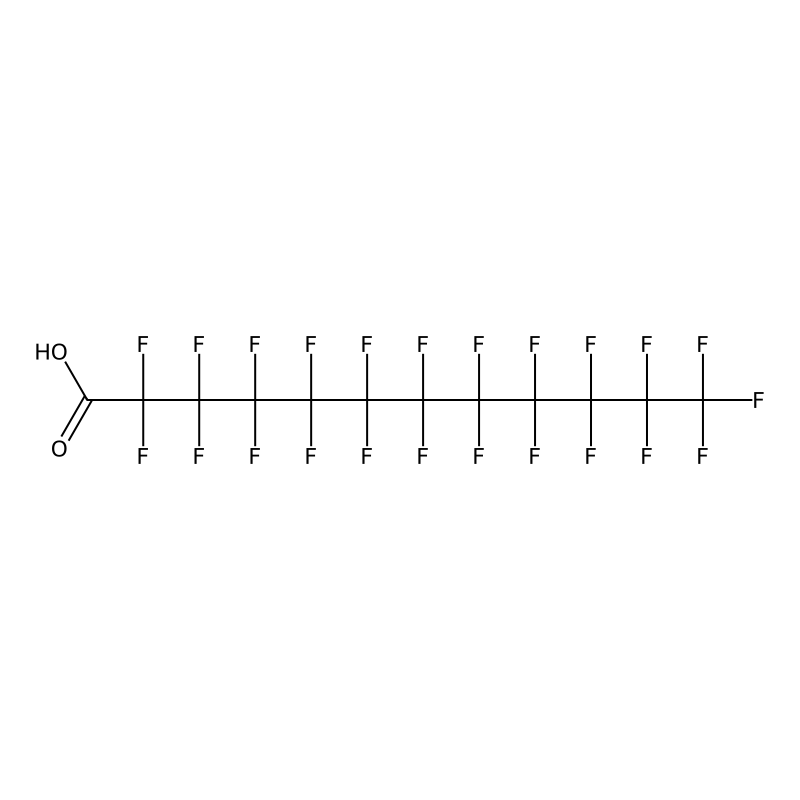

Perfluorododecanoic acid

C12HF23O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12HF23O2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Toxicity studies:

PFDoA is primarily studied for its potential adverse effects on human health and the environment. Animal models, particularly zebrafish and rats, are commonly used to assess the toxicity of PFDoA. These studies investigate various endpoints, including:

- Developmental neurotoxicity: Research suggests that PFDoA exposure during embryonic development might impact the nervous system in zebrafish, potentially affecting behavior and cognition. PubMed:

- Kidney damage: Studies in rats exposed to PFDoA have shown potential damage to the kidneys, including changes in protein expression and metabolic profiles. PubMed Central:

- Oxidative stress: PFDoA exposure has been linked to increased levels of oxidative stress, which can damage cells and contribute to various health problems. PubMed Central:

Environmental fate and pathways:

Understanding the environmental behavior of PFDoA is crucial for assessing its potential risks and developing strategies for mitigation. Research in this area focuses on:

- Persistence and bioaccumulation: PFDoA is known for its extreme persistence in the environment, meaning it does not break down easily. Additionally, it can accumulate in the bodies of organisms, potentially reaching harmful levels in the food chain. Environmental Working Group:

- Sources and distribution: Studies investigate the sources of PFDoA contamination in the environment, including industrial discharges, landfill leachate, and wastewater treatment plants. They also track the distribution of PFDoA in various environmental compartments, such as water, air, and soil.

Exposure assessment and monitoring:

Measuring PFDoA levels in humans and the environment is essential for identifying exposure pathways and assessing potential health risks. Research in this area utilizes various techniques, such as:

- Biomonitoring: This involves measuring PFDoA levels in blood, urine, or other tissues to assess individual exposure.

- Environmental monitoring: Researchers analyze water, air, soil, and food samples to understand the presence and distribution of PFDoA in the environment.

Perfluorododecanoic acid is a perfluorinated carboxylic acid characterized by a long carbon chain of twelve carbon atoms, where all hydrogen atoms are replaced by fluorine atoms except for the terminal carboxylic acid group. This structure imparts unique chemical properties, making it highly resistant to environmental degradation and biological metabolism. Due to the strength of the carbon-fluorine bonds, perfluorododecanoic acid exhibits remarkable stability, contributing to its persistence in the environment and potential accumulation in biological systems .

PFDoA's mechanism of action in biological systems is still under investigation. However, research suggests it may interfere with hormonal signaling, disrupt cellular functions, and alter gene expression. Studies have linked prenatal exposure to PFDoA with decreased head circumference in infants and gestational diabetes in mothers []. More research is needed to fully understand PFDoA's specific mechanisms of action and potential health effects.

Toxicity

PFDoA is considered a potential health hazard with evidence suggesting developmental, immune, and endocrine disruption effects []. However, the specific human health risks associated with PFDoA exposure are still being studied.

Flammability

Reactivity

PFDoA is generally stable but can react with strong bases or oxidizing agents [].

Environmental Persistence

PFDoA is highly persistent in the environment due to its strong C-F bonds and resistance to degradation []. This raises concerns about its potential for long-range transport and bioaccumulation in the food chain.

Research indicates that perfluorododecanoic acid exhibits significant biological activity, particularly concerning its cytotoxic and genotoxic effects. Studies have shown that exposure to this compound can lead to DNA damage in various organisms, including fish and mammalian cells. It has been reported to induce oxidative stress, affecting red blood cell integrity and leading to lipid peroxidation . Furthermore, perfluorododecanoic acid has been associated with increased expression of cytochrome P450 enzymes and activation of peroxisome proliferator-activated receptors, which play crucial roles in lipid metabolism .

The primary synthesis methods for perfluorododecanoic acid include:

- Electrochemical Fluorination: This method involves the electrochemical treatment of hydrofluoric acid with carboxylic acids or their derivatives.

- Telomerization: A commercial synthesis route where pentafluoroethyl iodide is used as a starting material to produce longer-chain perfluorinated acids like perfluorododecanoic acid.

Both methods leverage the unique properties of fluorinated compounds to create stable products resistant to degradation .

Studies on the interactions of perfluorododecanoic acid with biological systems reveal its potential for bioaccumulation and toxicity. Research indicates that this compound can disrupt metabolic pathways in organisms, leading to alterations in protein expression related to energy metabolism and amino acid catabolism. These interactions can result in significant physiological effects, including renal toxicity and reproductive health issues .

Perfluorododecanoic acid belongs to a class of compounds known as perfluoroalkyl acids, which includes other members like perfluorooctanoic acid and perfluorononanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Carbon Chain Length | Toxicity Level | Unique Features |

|---|---|---|---|

| Perfluorooctanoic Acid | 8 | Moderate | Widely studied for environmental persistence |

| Perfluorononanoic Acid | 9 | Moderate | Similar properties but shorter chain |

| Perfluorododecanoic Acid | 12 | High | Most toxic among short-chain perfluoroalkyl acids; significant genotoxic effects |

Perfluorododecanoic acid stands out due to its longer carbon chain length, which correlates with increased toxicity compared to shorter-chain counterparts . Its resistance to metabolic degradation further emphasizes its potential health risks associated with prolonged exposure.

Atmospheric Transport Mechanisms

Perfluorododecanoic acid demonstrates significant potential for atmospheric transport despite its low volatility compared to other environmental contaminants [2]. The compound can be transported through the atmosphere via multiple mechanisms, including long-range atmospheric transport of volatile precursors that subsequently degrade to form perfluorododecanoic acid [16]. Studies have documented the presence of perfluorododecanoic acid in atmospheric samples collected from remote locations, indicating its capacity for global distribution through air currents [35].

Sea spray aerosol generation represents a critical atmospheric transport mechanism for perfluorododecanoic acid [7]. Laboratory studies using sea spray chambers have demonstrated significant enrichment of perfluoroalkyl acids in aerosols, with concentrations up to 62,000 times higher than those in the source water [7]. This enrichment occurs particularly in fine aerosol particles with aerodynamic diameters less than 1.6 micrometers, which can travel considerable distances in the atmosphere [7].

The atmospheric transport of perfluorododecanoic acid follows patterns consistent with the degradation of volatile precursor compounds such as fluorotelomer alcohols [16]. These precursors are released into the atmosphere and undergo oxidative transformation during transport, ultimately producing perfluorododecanoic acid and other terminal perfluoroalkyl acids [16]. Research conducted on reindeer populations in northern Sweden has provided evidence of this long-range atmospheric transport, with perfluorododecanoic acid detected in liver tissues of animals that had no direct exposure to industrial sources [16].

Aquatic Systems Distribution

Perfluorododecanoic acid exhibits widespread distribution throughout global aquatic systems, with detection frequencies varying significantly between marine and freshwater environments [4]. In oceanic systems, the compound has been identified in both surface and deep waters, with distinct vertical distribution patterns that reflect its unique physicochemical properties [4]. Surface water concentrations typically range from non-detect to several tens of picograms per liter, while deeper waters may show elevated concentrations due to sedimentation processes [4].

The distribution of perfluorododecanoic acid in marine environments demonstrates geographic variability, with higher concentrations observed in waters near coastal areas and lower concentrations in open ocean systems [4]. Studies of Atlantic Ocean depth profiles have revealed that perfluorododecanoic acid concentrations generally decrease with increasing depth, though intermediate depths between 500 and 1500 meters may show concentration peaks due to particle-associated transport [4]. This vertical distribution pattern differs from shorter-chain perfluoroalkyl acids, which tend to remain more uniformly distributed throughout the water column [4].

Freshwater systems show variable perfluorododecanoic acid concentrations depending on proximity to point sources and land use patterns [22]. Drinking water treatment facilities across the United States have reported detection frequencies ranging from low to moderate, with concentrations typically below 10 nanograms per liter [22]. The compound's behavior in aquatic treatment systems demonstrates resistance to conventional water treatment processes, with minimal removal observed during standard treatment procedures [22].

| Water System Type | Concentration Range | Detection Frequency | Geographic Pattern |

|---|---|---|---|

| Surface Ocean Waters | 2-50 pg/L | 21% | Higher near coasts |

| Deep Ocean Waters | Non-detect to 30 pg/L | 15% | Variable with depth |

| Freshwater Systems | Non-detect to 10 ng/L | 30-60% | Source-dependent |

| Drinking Water | Non-detect to 5 ng/L | 10-40% | Regional variation |

Soil and Sediment Presence

Perfluorododecanoic acid occurrence in soil and sediment environments reflects both direct application sources and atmospheric deposition pathways [5]. Agricultural soils treated with biosolids containing perfluorododecanoic acid show elevated concentrations that can persist for extended periods due to the compound's resistance to degradation [5]. Sediment samples from various aquatic systems have revealed perfluorododecanoic acid concentrations ranging from 0.1 to several nanograms per gram dry weight, with higher concentrations typically found near industrial discharge points [34].

The vertical distribution of perfluorododecanoic acid in soil profiles demonstrates limited downward migration compared to shorter-chain perfluoroalkyl acids [43]. This reduced mobility results from stronger sorption to soil organic matter and mineral phases, particularly aluminum oxide minerals that provide electrostatic sorption sites [43]. Studies of contaminated agricultural sites have shown that perfluorododecanoic acid concentrations decrease rapidly with distance from application areas, typically reaching background levels within 200 meters of source locations [40].

Sediment core analyses have provided insights into the temporal deposition patterns of perfluorododecanoic acid in aquatic systems [5]. These studies reveal increasing deposition rates over recent decades, corresponding to expanded industrial production and use of perfluorinated compounds [5]. The compound's strong association with particulate organic matter facilitates its transport from surface waters to sediment environments, where it can serve as a long-term reservoir [4].

Wildlife and Ecosystem Detection

Perfluorododecanoic acid has been detected in a diverse range of wildlife species across multiple ecosystem types, demonstrating its bioaccumulation potential and trophic transfer capabilities [21] [23]. Marine organisms, including filter-feeding shellfish, show detection frequencies exceeding 80% in some coastal regions, with concentrations ranging from 0.01 to 1.36 nanograms per gram wet weight [38]. Fish species demonstrate variable accumulation patterns, with higher concentrations typically observed in liver and blood compared to muscle tissue [21].

Terrestrial wildlife exhibits significant perfluorododecanoic acid bioaccumulation, particularly in species occupying higher trophic levels [8]. Studies of bird populations have revealed elevated concentrations in eggs and tissues, with plasma concentrations reaching several nanograms per gram in some species [21]. Mammalian species, including both terrestrial and semi-aquatic forms, show bioaccumulation factors exceeding 1000 for perfluorododecanoic acid, indicating substantial uptake and retention [32].

Ecosystem-level distribution patterns reveal spatial heterogeneity in perfluorododecanoic acid concentrations, with higher levels observed near point sources and in areas receiving atmospheric deposition [8]. Freshwater wetland ecosystems demonstrate particular vulnerability to perfluorododecanoic acid contamination, with detection in primary producers, invertebrates, and vertebrate species throughout the food web [8]. The compound's presence in organisms from remote locations provides evidence of long-range transport and global distribution [11].

Transport Mechanisms and Persistence

Environmental Mobility Factors

The environmental mobility of perfluorododecanoic acid is influenced by its unique amphiphilic structure, which combines a hydrophobic perfluorinated chain with a hydrophilic carboxyl head group [2]. This molecular architecture results in distinct partitioning behavior at environmental interfaces, including soil-water, water-air, and water-sediment boundaries [2]. The compound's mobility in groundwater systems is relatively high due to its anionic nature at environmental pH values, though it shows greater retention compared to shorter-chain perfluoroalkyl acids [2].

Organic carbon content represents a critical factor controlling perfluorododecanoic acid mobility in terrestrial environments [2]. The compound exhibits strong sorption to organic matter, with organic carbon-normalized distribution coefficients indicating moderate to high retention in soils with substantial organic content [2]. However, in low organic carbon environments, perfluorododecanoic acid demonstrates enhanced mobility and potential for groundwater contamination [43].

The presence of competing ions and pH conditions significantly affects perfluorododecanoic acid transport behavior [43]. At lower pH values, the compound shows increased sorption to mineral surfaces, while higher pH conditions promote mobility through electrostatic repulsion [43]. Polyvalent cations can influence sorption behavior by altering surface charge characteristics and providing bridging mechanisms between the compound and soil particles [2].

Degradation Resistance Mechanisms

Perfluorododecanoic acid exhibits exceptional resistance to environmental degradation processes due to the extreme stability of carbon-fluorine bonds [13] [14]. The compound demonstrates resistance to hydrolysis, photolysis, and biodegradation under typical environmental conditions, contributing to its classification as a persistent organic pollutant [13]. Advanced oxidation processes show limited effectiveness in degrading perfluorododecanoic acid, requiring extreme conditions such as high temperature and pressure or specific catalytic systems [14].

The fluorinated carbon chain of perfluorododecanoic acid provides protection against enzymatic attack by environmental microorganisms [14]. Studies of biodegradation potential have consistently shown minimal biotransformation under both aerobic and anaerobic conditions [14]. This biological recalcitrance results from the inability of naturally occurring enzymes to cleave the strong carbon-fluorine bonds that characterize the compound's structure [14].

Chemical degradation of perfluorododecanoic acid requires specialized conditions, including the presence of strong reducing agents or extreme thermal treatment [14]. Photochemical degradation can occur under specific conditions involving sulfate radicals or other reactive species, but these processes are not significant under typical environmental exposure scenarios [14]. The compound's resistance to degradation mechanisms that readily affect other organic contaminants contributes to its environmental persistence and global distribution [13].

Long-range Transport Phenomena

Perfluorododecanoic acid participates in long-range transport processes through both direct atmospheric transport and oceanic circulation patterns [7] [16]. The compound's detection in remote Arctic regions provides evidence of its capacity for global distribution through atmospheric pathways [16]. Studies of marine water columns have revealed distribution patterns consistent with major ocean circulation systems, suggesting transport by deep water masses over intercontinental distances [4].

The precursor degradation pathway represents a significant mechanism for long-range transport of perfluorododecanoic acid [16]. Volatile fluorotelomer alcohols and other precursor compounds can travel thousands of kilometers through the atmosphere before undergoing oxidative degradation to produce perfluorododecanoic acid [16]. This indirect transport mechanism explains the presence of perfluorododecanoic acid in regions with no direct industrial sources [16].

Oceanic transport of perfluorododecanoic acid follows major circulation patterns, with the compound serving as a chemical tracer for water mass movement [4] [20]. The vertical distribution profiles observed in Atlantic Ocean studies demonstrate transport by distinct water masses, including surface currents, intermediate waters, and deep circulation systems [4]. The compound's conservative behavior in seawater allows it to maintain concentration signatures that reflect source regions and transport pathways [20].

Environmental Half-life Considerations

The environmental half-life of perfluorododecanoic acid varies significantly among different environmental compartments, reflecting the compound's resistance to degradation and its partitioning behavior [15] [19]. In aquatic systems, the compound demonstrates minimal degradation, with apparent half-lives extending beyond measurable timeframes under typical environmental conditions [15]. Studies of perfluoroalkyl acid elimination in controlled systems suggest half-lives measured in decades rather than years [19].

Soil and sediment environments provide limited degradation pathways for perfluorododecanoic acid, resulting in extended persistence and potential for long-term accumulation [5]. The compound's strong sorption to organic matter and mineral phases can provide some protection from degradation processes, further extending environmental residence times [43]. Field studies of contaminated soils have documented perfluorododecanoic acid persistence over periods exceeding ten years without significant concentration decreases [40].

Biological systems demonstrate variable elimination rates for perfluorododecanoic acid, with longer-chain perfluoroalkyl acids generally showing extended half-lives compared to shorter homologs [15] [19]. Human biomonitoring studies suggest elimination half-lives ranging from several years to decades, depending on individual physiological factors and exposure patterns [19]. Wildlife studies indicate similar patterns of extended biological persistence, contributing to bioaccumulation and biomagnification through food webs [23].

| Environmental Compartment | Half-life Range | Primary Factors | Measurement Challenges |

|---|---|---|---|

| Surface Water | >10 years | Photolysis resistance | Detection limits |

| Groundwater | >20 years | Limited degradation | Long-term monitoring |

| Soil Systems | >15 years | Sorption protection | Matrix complexity |

| Biological Systems | 5-50 years | Chain length effects | Individual variation |

Detection and Monitoring Methodologies

Analytical Approaches for Environmental Samples

Liquid chromatography coupled with tandem mass spectrometry represents the primary analytical approach for perfluorododecanoic acid detection and quantification in environmental samples [25] [28]. This methodology provides the sensitivity and selectivity required to detect the compound at environmentally relevant concentrations, typically achieving method detection limits below 1 nanogram per liter in aqueous matrices [25]. The analytical approach employs negative electrospray ionization and multiple reaction monitoring to ensure specificity and minimize matrix interferences [25].

Sample preparation techniques for perfluorododecanoic acid analysis depend on the environmental matrix, with specialized extraction procedures developed for water, soil, sediment, and biological samples [27] [29]. Aqueous samples typically require solid-phase extraction using weak anion exchange sorbents, while solid matrices necessitate solvent extraction followed by cleanup procedures [29]. Online solid-phase extraction methods have been developed to enhance sensitivity and reduce sample handling requirements, particularly for water samples with low contamination levels [26].

Quality assurance protocols for perfluorododecanoic acid analysis include the use of isotopically labeled internal standards and rigorous blank control procedures [29] [30]. Method validation studies have demonstrated recovery rates between 70% and 120% for most environmental matrices, with precision typically below 20% relative standard deviation [17] [30]. Inter-laboratory comparison studies have confirmed the reliability of standardized analytical methods for environmental monitoring applications [25].

The analytical challenges associated with perfluorododecanoic acid detection include potential contamination from laboratory materials and the need for specialized sample containers [29]. High-density polyethylene containers with polypropylene caps are recommended to minimize sample contamination and analyte loss [29]. Laboratory glassware and extraction materials require thorough cleaning procedures to eliminate background contamination that could affect analytical results [29].

Biomonitoring Techniques

Biomonitoring approaches for perfluorododecanoic acid utilize both targeted species monitoring and tissue-specific analysis to assess environmental exposure and bioaccumulation patterns [9] [12]. Wildlife monitoring programs have focused on sentinel species that occupy different trophic levels and habitat types, providing comprehensive assessment of ecosystem contamination [21] [33]. Fish species serve as particularly valuable biomonitors due to their direct contact with aquatic environments and their role in food web transfer [21].

Tissue selection for biomonitoring depends on the study objectives and species characteristics, with blood plasma, liver, and muscle representing the most commonly analyzed matrices [21] [28]. Plasma concentrations provide information about recent exposure patterns, while liver concentrations reflect longer-term accumulation and metabolic processing [21]. Muscle tissue analysis is valuable for dietary exposure assessment and food safety evaluations [21].

Sample preparation for biological matrices requires specialized extraction procedures to remove lipids and proteins while preserving analyte integrity [31]. QuEChERS-based extraction methods have been adapted for perfluorododecanoic acid analysis in biological tissues, providing efficient cleanup and concentration capabilities [17]. Liquid-liquid extraction followed by solid-phase extraction cleanup represents an alternative approach for complex biological matrices [31].

Quality control measures for biomonitoring include the analysis of reference materials and participation in inter-laboratory comparison programs [12]. Method validation studies have demonstrated acceptable precision and accuracy for perfluorododecanoic acid analysis in various biological matrices [17]. Detection limits for biological samples typically range from 0.1 to 1.0 nanogram per gram, depending on the matrix and analytical method employed [28].

Temporal and Spatial Distribution Analysis

Temporal monitoring programs for perfluorododecanoic acid have revealed variable concentration trends across different environmental compartments [20] [21]. Long-term monitoring data from marine environments show relatively stable concentrations over recent years, reflecting the compound's persistence and continued inputs from various sources [38]. Freshwater monitoring programs demonstrate more variable temporal patterns, often related to seasonal flow variations and land use changes [41].

Spatial distribution analysis requires consideration of multiple factors, including source locations, transport pathways, and environmental fate processes [33] [35]. Geographic information systems and statistical modeling approaches are employed to identify spatial patterns and predict concentration distributions [35]. Studies of perfluorododecanoic acid distribution in China have revealed distinct regional patterns related to industrial activities and population density [35].

Sampling design considerations for spatial and temporal studies include the selection of representative monitoring locations and appropriate sampling frequencies [24]. Long-term monitoring programs typically employ quarterly or annual sampling schedules, while spatial surveys may require more intensive sampling designs to capture concentration gradients [22]. Quality assurance protocols ensure consistency across sampling locations and time periods [24].

Data analysis approaches for temporal and spatial studies include trend analysis, correlation assessment, and source apportionment modeling [35]. Statistical methods such as positive matrix factorization have been applied to identify potential sources and transport pathways for perfluorododecanoic acid [35]. Temporal trend analysis requires consideration of detection frequency changes and the influence of varying analytical capabilities over time [38].

| Monitoring Approach | Sample Types | Frequency | Spatial Scale | Key Applications |

|---|---|---|---|---|

| Temporal Trending | Water, sediment | Quarterly | Site-specific | Source assessment |

| Spatial Surveys | Multiple matrices | Annual | Regional | Distribution mapping |

| Biomonitoring | Wildlife tissues | Seasonal | Ecosystem | Exposure evaluation |

| Source Studies | Air, water, soil | Intensive | Local | Impact assessment |

Tissue-specific Accumulation Studies

Perfluorododecanoic acid exhibits distinctive tissue-specific accumulation patterns that vary significantly across different biological compartments [1]. In marine mammals, the liver demonstrates the highest accumulation capacity, with concentrations reaching a median of 260 ng/g wet weight, followed by brain tissue at 86.0 ng/g [2]. This preferential accumulation in liver tissue is attributed to the presence of specific proteins such as liver fatty acid binding protein and albumin, which have high binding affinity for long-chain perfluoroalkyl carboxylic acids [2].

Research on pilot whales has revealed that perfluorododecanoic acid concentrations in muscle tissue are substantially lower at 20.5 ng/g, while blubber tissue shows the lowest accumulation at 13.9 ng/g [1]. The reduced accumulation in adipose tissue contrasts with traditional lipophilic contaminants, reflecting the unique proteinophilic nature of perfluorododecanoic acid [1]. Kidney tissue demonstrates moderate to high accumulation, with studies in rodents showing concentrations ranging from 90 to 113.9 μg/g following controlled exposure [3] [4].

Brain tissue accumulation of perfluorododecanoic acid has been documented at 44.0 μg/g in rat studies, which notably exceeded serum concentrations of 24.4 μg/ml [5]. This unique distribution pattern suggests that perfluorododecanoic acid crosses the blood-brain barrier more effectively than shorter-chain perfluoroalkyl carboxylic acids, with brain-to-serum ratios exceeding 1.0 [5]. The hypothalamus consistently shows the highest accumulation within brain regions, with concentrations reaching 206.9 ng/g in human samples [6].

Comparative Analysis with Other Perfluoroalkyl Substances Compounds

Perfluorododecanoic acid demonstrates significantly different bioaccumulation behavior compared to shorter-chain perfluoroalkyl substances. When compared to perfluorooctanoic acid and perfluorodecanoic acid, perfluorododecanoic acid shows enhanced brain penetration and retention [5]. In controlled studies, brain concentrations of perfluorododecanoic acid (44.0 μg/g) were substantially higher than perfluorooctanoic acid (<0.8 μg/g) and perfluorodecanoic acid (4.7 μg/g) [5].

Bioaccumulation factors for perfluorododecanoic acid in aquatic organisms range from 91 to 380 L/kg wet weight, showing an increase with perfluoroalkyl chain length [7]. In marine food webs, perfluorododecanoic acid exhibits bioaccumulation factors of 6412-14254 L/kg, which are notably higher than shorter-chain compounds [8]. The compound shows preferential accumulation in aquatic invertebrates, with benthic organisms like Diporeia displaying concentrations often 10-fold higher than pelagic feeders [9].

Comparative studies in human gut bacteria have revealed that perfluorododecanoic acid bioaccumulation increases with chain length, with 60% sequestration observed compared to no detectable accumulation for shorter-chain compounds like perfluoroheptanoic acid [10]. The bioaccumulation efficiency scales directly with carbon chain length, with perfluorodecanoic acid showing 40% bioaccumulation compared to perfluorododecanoic acid's higher accumulation rates [10].

Chain-length Dependent Accumulation

The bioaccumulation of perfluorododecanoic acid demonstrates a strong positive correlation with carbon chain length across multiple tissue types [2]. In marine mammals, phospholipid levels serve as significant predictors of tissue distribution for perfluorododecanoic acid, with correlation coefficients ranging from 0.5 to 0.6 [2]. Each 1 mg/g increase in phospholipid content corresponds to a 12-25% increase in perfluorododecanoic acid concentration across tissues except brain [2].

Chain-length dependency becomes particularly pronounced in brain tissue, where the relative abundance of perfluorododecanoic acid greatly increases with carbon chain lengths of 10 or greater [1]. This suggests that shorter-chain compounds may cross the blood-brain barrier less efficiently than perfluorododecanoic acid [1]. The brain-to-blood distribution ratios for perfluorododecanoic acid exceed those of shorter-chain analogs by several orders of magnitude [5].

Vegetative accumulation studies reveal that perfluorododecanoic acid follows decreasing accumulation factors with increasing chain length in terrestrial plants, consistent with published research on perfluoroalkyl substances uptake in vegetation [11]. However, when normalized to soil-water concentrations, perfluorododecanoic acid shows positive bioaccumulation trends, indicating preferential uptake mechanisms for longer-chain compounds [11].

Food Web Dynamics

Trophic Transfer Studies

Perfluorododecanoic acid exhibits complex trophic transfer patterns in aquatic food webs, with biomagnification behavior varying significantly across different ecosystems [12]. In terrestrial food webs, perfluorododecanoic acid shows trophic magnification factors ranging from 1.1 to 3.3, indicating significant biomagnification potential [13]. The compound demonstrates the highest biomagnification in Arctic marine food webs compared to terrestrial systems, where trophic magnification factors are approximately two-fold lower [12].

Research in freshwater systems reveals that perfluorododecanoic acid transfers efficiently from periphyton to mayfly larvae, with bioaccumulation factors showing positive correlation with carbon chain length [14]. In zebrafish feeding studies, perfluorododecanoic acid concentrations in fish tissues were significantly correlated with those in larval mayflies, indicating effective trophic transfer [14]. Assimilation efficiencies for perfluorododecanoic acid in fish exceed 70%, demonstrating high bioavailability from dietary sources [14].

Estuarine food web studies show that perfluorododecanoic acid undergoes biomagnification in specific taxonomic groups, with trophic magnification factors exceeding 1.0 in perfluoroalkyl ether carboxylic acids with six or more perfluorinated carbons [15]. The compound shows preferential accumulation in higher trophic level organisms, with concentrations increasing from plankton to fish liver and seabird tissues [16].

Biomagnification Factors

Trophic magnification factors for perfluorododecanoic acid vary substantially across different food web structures and environmental conditions [13]. In Arctic terrestrial food webs, perfluorododecanoic acid shows trophic magnification factors of 2.2-2.9, which are among the highest recorded for perfluoroalkyl carboxylic acids [12]. Chemical activity-based trophic magnification factors indicate that perfluorododecanoic acid biomagnifies consistently across terrestrial food webs, with factors ranging from 1.1 to 3.3 [13].

Marine food web studies demonstrate that perfluorododecanoic acid biomagnification factors are influenced by organism feeding ecology and habitat preferences [17]. In the Yadkin-Pee Dee River system, perfluorododecanoic acid showed negative trophic magnification slopes in some consumer groups but positive biomagnification potential in specific fish species [17]. The compound exhibited species-specific trophic magnification factors ranging from 0.17 to 1.83 depending on the organism and feeding behavior [17].

Biomagnification potential appears to be enhanced in organisms with higher protein content, as perfluorododecanoic acid shows strong affinity for protein-rich tissues [17]. The compound demonstrates biomagnification factors greater than 1.0 in organisms occupying higher trophic positions, particularly in marine mammal food webs where protein binding mechanisms are most pronounced [9].

Tissue Distribution Research

Brain Distribution Mechanisms

Perfluorododecanoic acid demonstrates unique brain distribution patterns compared to shorter-chain perfluoroalkyl substances, with preferential accumulation in specific brain regions [6]. The compound crosses the blood-brain barrier more effectively than perfluorooctanoic acid and perfluorodecanoic acid, achieving brain concentrations that exceed serum levels [5]. Research indicates that perfluorododecanoic acid brain levels reach 44.0 μg/g compared to serum concentrations of 24.4 μg/ml, representing a brain-to-serum ratio exceeding 1.0 [5].

The hypothalamus consistently shows the highest perfluorododecanoic acid accumulation among brain regions, with concentrations reaching 206.9 ng/g in human samples [6]. This distribution pattern is attributed to the presence of circumventricular organs like the median eminence, which allow compounds to access the hypothalamus without crossing the blood-brain barrier [18]. Other brain regions showing elevated perfluorododecanoic acid concentrations include the brain stem, hippocampus, and thalamus [6].

Brain region-specific accumulation appears to correlate with phospholipid content, as longer-chain perfluoroalkyl carboxylic acids like perfluorododecanoic acid show positive associations with extractable lipid content in brain stem and cerebellum tissues [18]. The compound may utilize fatty acid binding proteins and serum albumin transport mechanisms to cross the blood-brain barrier, similar to saturated fatty acids [18].

Blood-Brain Barrier Transport

The blood-brain barrier transport of perfluorododecanoic acid involves multiple mechanisms, including disruption of tight junctions and interaction with membrane transporters [19]. Research suggests that perfluorododecanoic acid may initiate blood-brain barrier disassembly through disruption of endothelial cell tight junctions, similar to perfluorooctane sulfonic acid [19]. The compound's amphiphilic nature, with both hydrophilic and hydrophobic regions, facilitates its ability to cross cerebral barriers [19].

Perfluorododecanoic acid demonstrates enhanced blood-brain barrier penetration compared to shorter-chain compounds, with brain-to-serum ratios significantly exceeding those of perfluorooctanoic acid and perfluorodecanoic acid [5]. The compound maintains persistent brain levels, with concentrations of 28.6 μg/g detected 30 days after exposure, indicating limited elimination from brain tissue [5]. This persistence suggests that perfluorododecanoic acid may have longer brain half-lives than standard elimination calculations would predict [6].

Transport efficiency appears to be influenced by molecular weight and protein binding affinity, with perfluorododecanoic acid falling within the optimal range for central nervous system penetration [19]. The compound's molecular weight and lipophilicity characteristics align with established criteria for blood-brain barrier permeability, facilitating its neurological distribution [19].

Liver and Kidney Distribution Patterns

Liver tissue demonstrates the highest perfluorododecanoic acid accumulation among all tissues studied, with concentrations reaching 260 ng/g in marine mammals [2]. This preferential hepatic accumulation is attributed to the presence of specific binding proteins including liver fatty acid binding protein and albumin, which have high affinity for long-chain perfluoroalkyl carboxylic acids [2]. The liver serves as both a primary accumulation site and the production center for albumin, contributing to the compound's systemic distribution [2].

Kidney tissue shows moderate to high perfluorododecanoic acid accumulation, with concentrations of 113.9 μg/g observed in rodent studies following controlled exposure [3]. The compound demonstrates preferential accumulation in kidney tissue due to renal reabsorption mechanisms and interaction with organic anion transporters [20]. Perfluorododecanoic acid binding to kidney proteins exceeds 99% in serum, indicating strong protein interactions that facilitate tissue retention [3].

The hepatic distribution pattern includes both anionic and esterified forms of perfluorododecanoic acid, though no metabolic oxidation of the compound has been observed [3]. Renal elimination of perfluorododecanoic acid is limited, with less than 0.5% of administered dose excreted daily in feces and no detectable urinary excretion over 14-day periods [3]. This limited elimination contributes to the compound's bioaccumulation potential in liver and kidney tissues [3].

Adipose Tissue Interactions

Perfluorododecanoic acid interactions with adipose tissue differ significantly from traditional lipophilic contaminants, showing relatively low accumulation in fat tissue compared to protein-rich organs [2]. In marine mammals, blubber tissue demonstrates the lowest perfluorododecanoic acid concentrations at 13.9 ng/g, substantially below liver and brain tissue levels [2]. This distribution pattern reflects the compound's proteinophilic rather than lipophilic nature [2].

Research using adipocyte cell models demonstrates that perfluorododecanoic acid can promote adipogenesis through activation of the nucleotide-binding domain, leucine-rich repeat family, pyrin domain containing 3 inflammasome pathway [21]. The compound induces cellular triglyceride accumulation in concentration-dependent manner, with enhanced expression of lipogenic genes including fatty acid synthase and stearoyl-coenzyme A desaturase 1 [21]. These effects are mediated through sterol regulatory element-binding protein 1 pathway activation [21].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.